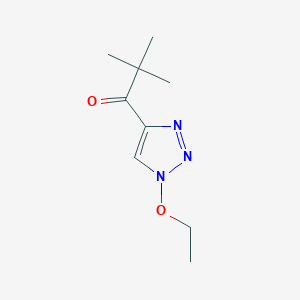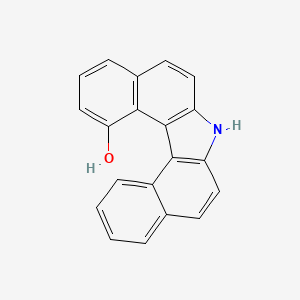
7H-Dibenzo(c,g)carbazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Dibenzo(c,g)carbazol-1-ol is a complex organic compound with the molecular formula C20H13NO It is a derivative of dibenzocarbazole, characterized by a fused tricyclic structure with a nitrogen atom incorporated into the central ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as biphenyl derivatives can undergo cyclization in the presence of strong acids or bases to form the desired tricyclic structure. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7H-Dibenzo(c,g)carbazol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of this compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
7H-Dibenzo(c,g)carbazol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its anticancer properties and its role in drug development.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7H-Dibenzo(c,g)carbazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its ability to intercalate into DNA strands can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, its interaction with enzymes and receptors can modulate cellular signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
7H-Dibenzo(a,g)carbazole: Another derivative of dibenzocarbazole with a different ring fusion pattern.
3,4,5,6-Dibenzocarbazole: A compound with similar structural features but different functional groups.
7-Aza-7H-dibenzo(c,g)fluorene: A related compound with a nitrogen atom in the central ring.
Uniqueness
7H-Dibenzo(c,g)carbazol-1-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds
Properties
CAS No. |
110408-52-1 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-4-ol |
InChI |
InChI=1S/C20H13NO/c22-17-7-3-5-13-9-11-16-20(18(13)17)19-14-6-2-1-4-12(14)8-10-15(19)21-16/h1-11,21-22H |
InChI Key |
NQIWMSPHPTXZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


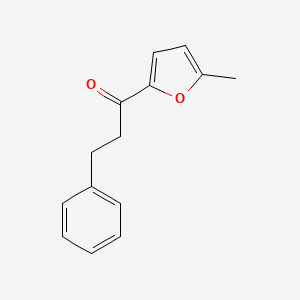


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


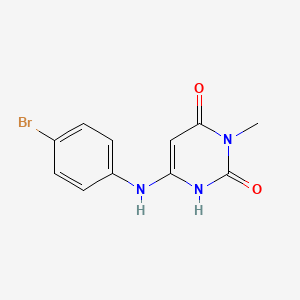
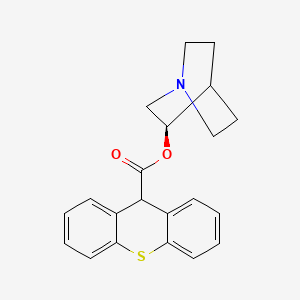
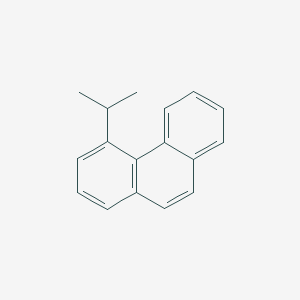
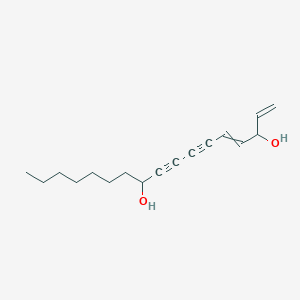
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)
